15(R)-Iloprost is derived from the structural modifications of prostacyclin (PGI2), specifically designed to enhance its pharmacological properties. It belongs to the class of drugs known as vasodilators and has been classified under approved and investigational groups for therapeutic use. The chemical formula of 15(R)-Iloprost is with a molecular weight of approximately 360.494 g/mol .
The synthesis of 15(R)-Iloprost has been explored through various methods. A notable approach involves using an acetonitrile-water mixture, which allows for the isolation of the compound without contamination from side products such as 15-sideoxy-iloprost. Another method involves a convergent synthesis starting from commercially available precursors like Corey lactone diol, leading to a total synthesis that spans up to 14 steps .
Key parameters in the synthesis process include:
The molecular structure of 15(R)-Iloprost features a complex arrangement that includes multiple chiral centers, contributing to its biological activity. The IUPAC name for this compound is:
The compound exhibits two diastereoisomers (4R and 4S), with the 4S isomer showing greater potency in vasodilation .
15(R)-Iloprost participates in several chemical reactions primarily related to its metabolism and interaction with biological systems. Key reactions include:
The mechanism of action of 15(R)-Iloprost involves its interaction with specific receptors known as prostacyclin receptors (IP receptors). When bound, it activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within cells. This cascade results in:
In clinical settings, intravenous infusion at rates around achieves steady-state plasma concentrations that effectively mediate these actions .
The physical and chemical properties of 15(R)-Iloprost include:
15(R)-Iloprost is primarily used in medical applications such as:
Additionally, research continues into other potential applications including tissue preservation during surgeries and treatment for various ischemic conditions due to its cytoprotective properties .
15(R)-Iloprost, the C-15 epimeric counterpart to the natural-configuration Iloprost (15(S)-Iloprost), presents unique synthetic challenges due to its stereochemical complexity. Unlike its natural epimer, which is therapeutically utilized for pulmonary arterial hypertension, 15(R)-Iloprost serves primarily as a research tool for investigating prostacyclin receptor stereoselectivity and metabolic pathways [2]. Its synthesis demands precise control over multiple chiral centers—particularly at C-15, C-16, and within the bicyclic core—to ensure isomeric purity and biological relevance.
The synthesis of 15(R)-Iloprost requires meticulous stereocontrol at the C-15 hydroxyl group, where the R-configuration distinguishes it from the active 15(S) epimer. Key strategies involve:
Table 1: Key Stereochemical Control Points in 15(R)-Iloprost Synthesis
Chiral Center | Stereochemistry | Key Synthetic Methods | Challenge |
---|---|---|---|
C-11 | (S) | Chiral pool (Corey lactone derivatives), asymmetric hydrogenation | Maintaining integrity during bicyclic core formation |
C-12 | (R) | Stereoselective reduction (e.g., NaBH₄ with CeCl₃, DIBAL-H) | Diastereoselectivity relative to C-11 |
C-15 | (R) | Sharpless dihydroxylation, enzymatic resolution, chiral auxiliary alkylation | Achieving high enantiomeric excess (ee) specifically for the unnatural R epimer |
C-16 | (S) | Chiral pool (e.g., (S)-3-Hydroxy-4-pentyn-1-ol derivatives), asymmetric reduction | Compatibility with C-15(R) configuration |
C5-C6 Double Bond | E (trans) | Wittig reaction (stabilized ylides), Julia-Kocienski olefination | Ensuring high E-selectivity |
Commercial Iloprost, including the 15(R) epimer, exists as a mixture of diastereomers at the C-16 position (historically referred to as the 4-position in earlier nomenclature), designated as the 16(R) and 16(S) (or 4R and 4S) configurations. The 16(S) isomer possesses significantly higher biological activity at the prostacyclin (IP) receptor compared to the 16(R) isomer [2] [6]. Synthesizing pure 15(R),16(S)-Iloprost is therefore critical for research applications requiring defined pharmacology.
Table 2: Techniques for Controlling and Purifying 15(R),16(S)-Iloprost Diastereomer
Strategy | Stage Applied | Method Details | Efficiency/Challenge |
---|---|---|---|
Stereoselective Synthesis | ω-Side Chain Synthesis | Chiral auxiliaries (e.g., Evan's oxazolidinones), asymmetric catalysis (e.g., Noyori hydrogenation) for C-16 methyl | Can achieve high de (diastereomeric excess) but adds synthetic steps; optimization needed |
Chromatography (Prep HPLC) | Final Product or Late Intermediate | Reversed-phase C18 columns; Mobile phases: H₂O/MeCN or H₂O/MeOH (+0.1% TFA/FA or buffers); Detection: UV ~210 nm | Highly effective for mg-g scale; solvent-intensive; potential for isomer degradation |
Crystallization | ω-Side Chain Intermediate | Formation of diastereomeric salts with chiral amines (e.g., α-methylbenzylamine), fractional crystallization | Cost-effective for large scale if suitable crystalline salts form; may require recycling |
Chiral Analytical HPLC | Quality Control | Dedicated chiral columns (e.g., polysaccharide-based); Confirm identity with MS | Essential for verifying DR and final purity; requires reference standards |
Understanding the metabolism of 15(R)-Iloprost is crucial for interpreting its pharmacokinetic profile and biological effects in research settings. The primary metabolic pathway for Iloprost and its epimers is β-oxidation, analogous to fatty acid degradation, leading to sequential shortening of the carboxylic acid-bearing α-side chain [5] [8]. The major inactive metabolite is Tetranor-Iloprost.
Table 3: Synthesis and Significance of Tetranor-Iloprost Metabolite
Aspect | Details | Research Application |
---|---|---|
Metabolic Origin | Primary metabolite via hepatic/kidney β-oxidation; Sequential shortening of α-side chain by 2 carbons per cycle (major product: C18 chain) | Understanding clearance mechanisms and pharmacokinetics of 15(R)-Iloprost |
Synthetic Strategy | Use truncated α-chain phosphonium ylide (e.g., (3-Carboxypropyl)triphenylphosphonium bromide) in Wittig reaction with core aldehyde | Production of authentic standard for absence of biological matrices |
Key Purification | Preparative Reversed-Phase HPLC (Similar conditions to Iloprost but adjusted for altered hydrophobicity) | Isolation of pure Tetranor-Iloprost free from precursor and diastereomeric impurities |
Structural Confirmation | Mass Spectrometry (MS): [M-H]⁻ at m/z 343.2 (vs 399.2 for Iloprost); NMR: Absence of terminal α-chain CH₂ signals | Unambiguous identification of metabolite structure |
Primary Research Use | Analytical standard for LC-MS/MS quantification; Confirmation of metabolic inactivity | Elucidating metabolic fate; Verifying lack of contribution to observed pharmacology of 15(R)-Iloprost parent compound |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3